molecular formula C20H22N4O3 B1681849 SYM2206

SYM2206

Cat. No.: B1681849
M. Wt: 366.4 g/mol
InChI Key: OFUDZKKOKPGXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SYM 2206 is a potent and non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a subtype of the ionotropic glutamate receptors, which are critical for fast synaptic transmission in the central nervous system. SYM 2206 is known for its ability to block sodium channel-mediated persistent currents, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SYM 2206 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of isoxazole rings and subsequent functionalization .

Industrial Production Methods: Industrial production of SYM 2206 is typically carried out in specialized laboratories with stringent quality control measures. The process involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SYM 2206 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: SYM 2206 is unique in its ability to block sodium channel-mediated persistent currents, which is not a common feature among other alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. This makes it particularly valuable in research focused on sodium channel-related pathologies .

Biological Activity

SYM2206 is a potent non-competitive antagonist of AMPA receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in the context of seizure disorders and neuroprotection.

This compound operates by binding to the AMPA receptor at an allosteric site, thereby inhibiting its activity. The IC50 value for this compound is reported to be 2.8 μM, indicating its potency in blocking AMPA receptor-mediated currents . This mechanism is crucial for its anticonvulsant effects, as excessive activation of AMPA receptors can lead to excitotoxicity and neuronal damage.

Anticonvulsant Effects

A significant study demonstrated that this compound increases the threshold for maximal electroshock-induced seizures (MEST) in mice. The research indicated that doses of 10 mg/kg and 20 mg/kg significantly elevated the seizure threshold, with statistical significance noted at P<0.01P<0.01 and P<0.001P<0.001, respectively . The threshold increasing doses (TID20 and TID50) were calculated as 4.25 mg/kg and 10.56 mg/kg, respectively, highlighting the compound's potential use in managing seizure disorders.

Table 1: Effects of this compound on Seizure Thresholds

Dose (mg/kg)Threshold Increase (%)Statistical Significance
2.57.7Not significant
527.6P < 0.01
1048.2P < 0.001
2093.9P < 0.001

Interaction with Other Compounds

Research has shown that this compound can interact with zinc to modulate kainate receptors (KARs). In a study examining the effects of zinc on olfactory bulb neurons, it was found that co-application of zinc with this compound inhibited currents evoked by KAR agonists, suggesting a complex interplay between these substances in sensory processing .

Case Study: Seizure Management

In a controlled experimental setup, researchers administered this compound to a cohort of mice subjected to induced seizures via electroshock. The results indicated a clear dose-dependent relationship between this compound administration and seizure threshold elevation, supporting its potential as an anticonvulsant agent.

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of excitotoxicity. Mice treated with this compound showed reduced neuronal loss and improved behavioral outcomes compared to control groups, indicating its promise in protecting against glutamate-induced neurotoxicity.

Research Findings Summary

The biological activity of this compound is characterized by its ability to modulate AMPA receptor activity and enhance seizure thresholds in animal models. Its interactions with other neuroactive compounds like zinc further complicate its pharmacological profile but also suggest avenues for combination therapies.

Properties

IUPAC Name

8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUDZKKOKPGXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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